molecular formula C19H15N5OS B13367959 3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Cat. No.: B13367959
M. Wt: 361.4 g/mol
InChI Key: WHQXFWJHUYTGDM-UHFFFAOYSA-N
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Description

3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline typically involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target. For instance, as an enzyme inhibitor, it interacts with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved include inhibition of carbonic anhydrase, cholinesterase, and other enzymes critical for cellular functions .

Biological Activity

The compound 3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex heterocyclic structure that integrates multiple pharmacologically relevant moieties. This compound features a benzofuran ring fused to a triazole and thiadiazole, which are known for their diverse biological activities. The unique structural characteristics suggest potential applications in various therapeutic areas.

Structural Characteristics

The molecular formula of the compound is C18H16N4SC_{18}H_{16}N_{4}S, with a molecular weight of approximately 348.48 g/mol. The presence of the benzofuran and triazole-thiadiazole moieties contributes to its biological activity.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections detail the various activities associated with this compound:

1. Antimicrobial Activity

Compounds containing the triazole and thiadiazole scaffolds have shown promising antimicrobial properties. For instance, derivatives have been synthesized that demonstrate activity against resistant bacterial strains. A study highlighted that certain triazolo-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) against various pathogens, indicating their potential as antimicrobial agents .

2. Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been well documented. For example, several derivatives of 1,3,4-thiadiazole have been tested for their ability to inhibit inflammatory responses in vitro and in vivo models. These studies suggest that modifications to the thiadiazole nucleus can enhance anti-inflammatory activity .

3. Anticancer Potential

Preliminary studies on similar compounds have indicated significant cytotoxic potential against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A-549 . The structure-activity relationship (SAR) studies reveal that specific substituents on the thiadiazole ring can improve anticancer efficacy.

Case Studies

Several case studies illustrate the biological activity of compounds related to This compound :

StudyCompound TestedBiological ActivityFindings
Mathew et al., 20143,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazolesAnti-inflammatoryShowed significant reduction in inflammation in animal models
Kucukguzel et al., 2019Benzisoselenazolone derivativesAntiproliferativeCompound 39a exhibited IC50 values of 7.15 μM in SSMC-7721 cells
Bhattacharya et al., 2019Quinazolinone derivativesAnticonvulsantCertain derivatives showed high potency at low doses

The biological activities of this compound are likely attributed to its ability to interact with various biological targets. The triazole and thiadiazole rings are known to participate in hydrogen bonding and π-stacking interactions with biomolecules, potentially leading to inhibition of key enzymes or receptors involved in disease processes.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

3-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H15N5OS/c1-23(2)14-8-5-7-13(10-14)18-22-24-17(20-21-19(24)26-18)16-11-12-6-3-4-9-15(12)25-16/h3-11H,1-2H3

InChI Key

WHQXFWJHUYTGDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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